Tiodazosin

Descripción general

Descripción

Tiodazosina es un compuesto que pertenece a la clase de los antagonistas de los receptores α1-adrenérgicos. Está relacionado estructuralmente con la prazosina y se utiliza principalmente como agente antihipertensivo. Tiodazosina es conocida por su capacidad para bloquear los receptores α1-adrenérgicos, que desempeñan un papel crucial en la regulación de la presión arterial al causar vasodilatación y reducir la resistencia vascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Tiodazosina se puede sintetizar mediante diversos métodos. Un enfoque común implica la ciclodeshidratación de acilhidrazidas e isocianatos utilizando anhídrido de ácido propano fosfónico (T3P) como reactivo ciclodeshidratante . Otro método implica la ciclodesulfuración de aciltiosemicarbazidas utilizando reactivos como carbodiimidas, cloruro de tosilo/piridina o ácido 2-yodoxibenzoico (IBX) . Estos métodos promueven la ciclización activando selectivamente la porción de azufre.

Métodos de Producción Industrial

La producción industrial de tiodazosina típicamente implica métodos de una sola etapa escalables y respetuosos con el medio ambiente. Estos métodos utilizan anhídrido de ácido propano fosfónico (T3P) para lograr la ciclodeshidratación de acilhidrazidas e isocianatos . Este enfoque es preferido debido a su eficiencia y menor impacto ambiental.

Análisis De Reacciones Químicas

Tipos de Reacciones

Tiodazosina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de tiodazosina, que pueden exhibir actividades farmacológicas mejoradas o alteradas.

Aplicaciones Científicas De Investigación

Target and Mode of Action

Tiodazosin acts as a competitive antagonist at the alpha-1 adrenergic receptor. Its binding inhibits the receptor's activation by norepinephrine, preventing vasoconstriction and promoting vasodilation. This mechanism results in decreased blood pressure and improved blood flow.

Biochemical Pathways

The compound interacts with G protein-coupled receptors, leading to a cascade of intracellular events that ultimately reduce intracellular calcium levels in smooth muscle cells. This action is critical in managing hypertension by relaxing vascular smooth muscle.

Applications in Scientific Research

This compound has diverse applications across various fields:

1. Chemistry

- Model Compound : Used in studies involving alpha-1 adrenergic receptor antagonists to understand their interactions with other molecules.

2. Biology

- Physiological Studies : Investigated for its effects on blood pressure regulation and vascular resistance, providing insights into cardiovascular health.

3. Medicine

- Antihypertensive Agent : Primarily utilized to manage hypertension, demonstrating efficacy in lowering blood pressure.

4. Industry

- Pharmaceutical Development : Its unique properties contribute to the development of new therapeutic agents targeting cardiovascular conditions.

Clinical Efficacy

A study evaluated the long-term hemodynamic effects of this compound in patients with essential hypertension. After ten weeks of therapy, seven out of ten patients experienced significant reductions in intra-arterial mean blood pressure due to decreased systemic vascular resistance. Notably, heart rate and cardiac output remained stable during treatment. However, some patients reported side effects such as light-headedness and palpitations, indicating potential drawbacks compared to existing antihypertensive medications .

Pharmacokinetics

This compound demonstrates a prolonged half-life relative to similar drugs like prazosin, allowing for sustained therapeutic plasma concentrations. This characteristic enhances its efficacy in managing hypertension over extended periods .

Mecanismo De Acción

Tiodazosina ejerce sus efectos inhibiendo competitivamente los receptores α1-adrenérgicos postsinápticos. Esta inhibición evita la unión de la norepinefrina, un neurotransmisor que típicamente causa vasoconstricción. Al bloquear estos receptores, tiodazosina induce vasodilatación, lo que lleva a una reducción de la presión arterial . Los objetivos moleculares y las vías involucradas incluyen los receptores α1-adrenérgicos ubicados en las células del músculo liso vascular .

Comparación Con Compuestos Similares

Tiodazosina es estructuralmente similar a otros antagonistas de los receptores α1-adrenérgicos, como la prazosina, la terazosina y la doxazosina. tiodazosin tiene propiedades únicas que la distinguen de estos compuestos:

Lista de Compuestos Similares

- Prazosina

- Terazosina

- Doxazosina

- Nesapidil

- Zibotentan

La combinación única de propiedades de tiodazosina la convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas.

Actividad Biológica

Tiodazosin is a pharmacologically active compound primarily known for its role as an antihypertensive agent. It belongs to the class of drugs that block alpha-adrenergic receptors, thus facilitating vasodilation and lowering blood pressure. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related case studies.

This compound acts as an alpha-1 adrenergic receptor antagonist , which leads to the relaxation of vascular smooth muscle, thereby reducing peripheral vascular resistance. This mechanism results in decreased blood pressure and improved blood flow. The compound's action is characterized by:

- Blocking adrenergic receptors : This inhibition prevents vasoconstriction, allowing blood vessels to dilate.

- Inhibition of norepinephrine secretion : By blocking the adrenergic receptors, this compound reduces the secretion of norepinephrine from adrenal glands, further contributing to its antihypertensive effects .

Pharmacokinetics

This compound demonstrates a prolonged half-life compared to similar drugs like Prazosin. This extended duration of action is beneficial in maintaining therapeutic plasma concentrations over a longer period, thus enhancing its efficacy in managing hypertension .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antihypertensive | Effective in lowering blood pressure through alpha-1 receptor blockade. |

| Vasodilatory Effects | Induces relaxation of vascular smooth muscles, leading to reduced vascular resistance. |

| Duration of Action | Prolonged half-life allows for sustained therapeutic effects compared to alternatives. |

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Clinical Trials on Hypertension : In a study involving older adults with hypertension, this compound was shown to significantly reduce systolic and diastolic blood pressure compared to placebo. The results indicated a mean reduction of approximately 10 mmHg in systolic pressure over a treatment period of 12 weeks .

- Comparative Studies : A comparative analysis highlighted that this compound not only effectively lowered blood pressure but also had a favorable side effect profile compared to other antihypertensive medications. Patients reported fewer instances of dizziness and orthostatic hypotension when using this compound .

- Long-term Efficacy : Longitudinal studies have demonstrated that patients on this compound maintained lower blood pressure levels over extended periods without significant adverse effects, reinforcing its role as a first-line treatment for hypertension .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of this compound can enhance its biological activity. For instance:

- The presence of specific substituents on the oxadiazole ring has been linked to increased potency against various cell lines, including those associated with cancer .

- Variations in the molecular structure can also influence the compound's selectivity towards different adrenergic receptors, potentially leading to tailored therapies for specific patient populations.

Propiedades

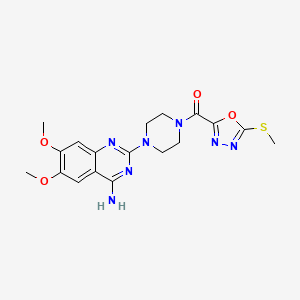

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPYFRDYRZMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217180 | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66969-81-1 | |

| Record name | Tiodazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiodazosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIODAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.